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molecular formula C20H16N2O4 B3045957 n,n'-Bis(4-hydroxyphenyl)benzene-1,4-dicarboxamide CAS No. 1170-53-2

n,n'-Bis(4-hydroxyphenyl)benzene-1,4-dicarboxamide

Cat. No. B3045957
M. Wt: 348.4 g/mol
InChI Key: KCVHYRQVGPQSRV-UHFFFAOYSA-N
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Patent
US05266661

Procedure details

N,N'-bis(4-hydroxyphenyl)terephthalamide (Structure V) was synthesized by the reaction of aminophenol with terephthaloyl chloride in the presence of NaHCO3. Two moles of aminophenol (218.3 grams) and 2 moles of NaHCO3 (168 grams) were first added to a stirred, round bottom flask containing 750 milliliters of acetone and 750 milliliters of deionized water. Two moles of terephthaloyl chloride (203.0 grams) were then added over a two hour period. During the course of the terephthaloyl chloride addition, 200 additional milliliters of acetone were also added to wash down the frothy suspension caused by CO2 evolution. After the terephthaloyl chloride addition, the precipitate produced from the reaction was collected by vacuum filtration. For purification of the precipitate obtained, one half of this material was placed in a stirred, round bottom flask containing 900 milliliters of methanol and 450 milliliters of deionized water. This suspension was heated to 56° C. and then vacuum filtered. For the solids recovered from this filtration, the washing step with methanol and deionized water was repeated. The filtrant solids obtained from the second hot filtration were then added to a stirred, round bottom flask containing 1250 milliliters of methanol. This suspension was vacuum filtered after 30 minutes to recover the solids for drying. After following the preceding washing procedure for the second half of the reaction precipitate, the total solids recovered were dried at 80° C. under vacuum for 5 hours. The weight of the dried solids was 325.6 grams, 93.4 percent of the theoretical yield to N,N'-bis(4-hydroxyphenyl)terephthalamide. The melting point of this final product was 405° C. as determined by DSC. ##STR13##
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
218.3 g
Type
reactant
Reaction Step Three
Quantity
168 g
Type
reactant
Reaction Step Three
Quantity
203 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
1250 mL
Type
reactant
Reaction Step Six
Quantity
900 mL
Type
reactant
Reaction Step Seven
Name
Quantity
450 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6]C=[CH:4][C:3]=1O.[C:9](Cl)(=[O:19])[C:10]1[CH:18]=[CH:17][C:13]([C:14](Cl)=[O:15])=[CH:12][CH:11]=1.[C:21]([O-:24])(O)=O.[Na+].[CH3:26][OH:27]>O.CC(C)=O>[OH:27][C:26]1[CH:6]=[CH:7][C:2]([NH:1][C:9](=[O:19])[C:10]2[CH:18]=[CH:17][C:13]([C:14]([NH:1][C:2]3[CH:3]=[CH:4][C:21]([OH:24])=[CH:6][CH:7]=3)=[O:15])=[CH:12][CH:11]=2)=[CH:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
750 mL
Type
solvent
Smiles
O
Name
Quantity
750 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
218.3 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
168 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
203 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
Name
Quantity
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Type
solvent
Smiles
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Step Six
Name
Quantity
1250 mL
Type
reactant
Smiles
CO
Step Seven
Name
Quantity
900 mL
Type
reactant
Smiles
CO
Name
Quantity
450 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
56 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were also added
WASH
Type
WASH
Details
to wash down the frothy suspension
ADDITION
Type
ADDITION
Details
After the terephthaloyl chloride addition
CUSTOM
Type
CUSTOM
Details
the precipitate produced from the reaction
FILTRATION
Type
FILTRATION
Details
was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
For purification of the precipitate
CUSTOM
Type
CUSTOM
Details
obtained
FILTRATION
Type
FILTRATION
Details
vacuum filtered
FILTRATION
Type
FILTRATION
Details
For the solids recovered from this filtration
CUSTOM
Type
CUSTOM
Details
The filtrant solids obtained from the second hot filtration
ADDITION
Type
ADDITION
Details
were then added to a stirred, round bottom flask
FILTRATION
Type
FILTRATION
Details
filtered after 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to recover the solids
CUSTOM
Type
CUSTOM
Details
for drying
WASH
Type
WASH
Details
preceding washing procedure for the second half of the reaction precipitate
CUSTOM
Type
CUSTOM
Details
the total solids recovered
CUSTOM
Type
CUSTOM
Details
were dried at 80° C. under vacuum for 5 hours
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)NC(C1=CC=C(C(=O)NC2=CC=C(C=C2)O)C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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